N-[(2-chloro-4-iodophenyl)carbamothioyl]-2-methoxy-3-methylbenzamide
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Overview
Description
N-[(2-chloro-4-iodophenyl)carbamothioyl]-2-methoxy-3-methylbenzamide is a complex organic compound that belongs to the class of thiourea derivatives. These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. The unique structure of this compound, featuring both chloro and iodo substituents on the phenyl ring, along with a methoxy and methyl group on the benzamide moiety, contributes to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-chloro-4-iodophenyl)carbamothioyl]-2-methoxy-3-methylbenzamide typically involves multiple steps, starting from commercially available precursors. One common method involves the reaction of 2-chloro-4-iodoaniline with thiophosgene to form the corresponding isothiocyanate intermediate. This intermediate is then reacted with 2-methoxy-3-methylbenzamide under controlled conditions to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane or toluene, and the reactions are typically carried out at room temperature or slightly elevated temperatures to ensure optimal yields .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance reaction efficiency and scalability. The use of automated systems allows for precise control over reaction parameters, leading to higher yields and purity of the final product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is often considered to reduce the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[(2-chloro-4-iodophenyl)carbamothioyl]-2-methoxy-3-methylbenzamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro and iodo substituents on the phenyl ring can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the sulfur atom in the thiourea moiety.
Coupling Reactions: The presence of halogen atoms makes it suitable for coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted derivatives, while coupling reactions can produce complex biaryl compounds .
Scientific Research Applications
N-[(2-chloro-4-iodophenyl)carbamothioyl]-2-methoxy-3-methylbenzamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a valuable tool in biochemical studies.
Medicine: Research has indicated its potential as an anticancer agent due to its ability to interfere with cellular processes.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of N-[(2-chloro-4-iodophenyl)carbamothioyl]-2-methoxy-3-methylbenzamide involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with the active sites of enzymes, leading to inhibition of their activity. Additionally, it can interact with cellular pathways involved in cell proliferation and apoptosis, thereby exerting its effects as an anticancer agent .
Comparison with Similar Compounds
Similar Compounds
- N-{[(2-chloro-4-iodophenyl)amino]carbonothioyl}-4-fluorobenzamide
- N-{[(2-chloro-4-iodophenyl)amino]carbonothioyl}-2-nitrobenzamide
- N-{[(2-chloro-4-iodophenyl)amino]carbonothioyl}-2-methylbenzamide
Uniqueness
N-[(2-chloro-4-iodophenyl)carbamothioyl]-2-methoxy-3-methylbenzamide is unique due to the presence of both methoxy and methyl groups on the benzamide moiety, which can influence its chemical reactivity and biological activity. The combination of chloro and iodo substituents also provides distinct properties compared to other similar compounds, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-[(2-chloro-4-iodophenyl)carbamothioyl]-2-methoxy-3-methylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClIN2O2S/c1-9-4-3-5-11(14(9)22-2)15(21)20-16(23)19-13-7-6-10(18)8-12(13)17/h3-8H,1-2H3,(H2,19,20,21,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYIWQSSJHFBXFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)NC(=S)NC2=C(C=C(C=C2)I)Cl)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClIN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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